molecular formula C22H26FN3O4S B11124282 [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B11124282
M. Wt: 447.5 g/mol
InChI Key: WGBKPCTXBQBGBY-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a methoxy group, and a pyrrolidinylsulfonyl group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenylpiperazine with a suitable methoxy-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while nucleophilic substitution of the fluorophenyl group may produce various substituted phenyl derivatives .

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Fluorophenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26FN3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C22H26FN3O4S/c1-30-20-9-8-17(16-21(20)31(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)19-7-3-2-6-18(19)23/h2-3,6-9,16H,4-5,10-15H2,1H3

InChI Key

WGBKPCTXBQBGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4

Origin of Product

United States

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